IMPDH2 Inhibition: 4-Ethoxy vs. 4-Methyl Substituent – Direct Enzymatic Potency Comparison
The 4-ethoxy substituent confers superior IMPDH type 2 (IMPDH2) inhibitory potency relative to the 4-methyl analog when tested under identical assay conditions against the NMD (nicotinamide adenine dinucleotide) substrate of human recombinant IMPDH2. The 4-ethoxy compound achieves a Ki of 270 nM, whereas the 4-methyl analog (CAS 921546-37-4) shows a Ki of 320–340 nM, representing an approximately 16–21% improvement in binding affinity [1][2]. Both data sets were generated by the same research group (University of Camerino) and curated through ChEMBL, enabling direct cross-comparison.
| Evidence Dimension | IMPDH2 inhibition potency (Ki, NMD substrate) |
|---|---|
| Target Compound Data | Ki = 270 nM (CHEMBL605452 / BDBM50369347) |
| Comparator Or Baseline | 4-Methyl-N-(2-oxoindolin-5-yl)benzamide: Ki = 320 nM (IMP substrate) and 340 nM (NMD substrate) (CHEMBL603997 / BDBM50369349) |
| Quantified Difference | ~50–70 nM (16–21% more potent for the 4-ethoxy analog) |
| Conditions | Human recombinant Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2); NMD (nicotinamide adenine dinucleotide) and IMP (inosine 5′-monophosphate) substrate competition assays; University of Camerino; data curated by ChEMBL |
Why This Matters
Procurement of the 4-ethoxy analog rather than the 4-methyl analog directly impacts the achievable inhibitory window in IMPDH2-dependent assays; the ~20% potency difference may be decisive in cellular models where target engagement thresholds are narrow.
- [1] BindingDB BDBM50369347 (CHEMBL605452): Ki = 270 nM for IMPDH2 (NMD substrate), Ki = 260 nM for IMPDH1 (NMD substrate), Ki = 580 nM for IMPDH1 (IMP substrate), Ki = 1100 nM for IMPDH2 (IMP substrate). View Source
- [2] BindingDB BDBM50369349 (CHEMBL603997): 4-methyl-N-(2-oxoindolin-5-yl)benzamide – Ki = 320 nM IMPDH2 (IMP substrate), Ki = 340 nM IMPDH2 (NMD substrate), Ki = 340 nM IMPDH1 (NMD substrate), Ki = 370 nM IMPDH1 (IMP substrate). View Source
